molecular formula C24H21Cl2N5O2S B4078292 2,4-dichloro-N-[1-(4-methyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide CAS No. 694456-66-1

2,4-dichloro-N-[1-(4-methyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide

Cat. No.: B4078292
CAS No.: 694456-66-1
M. Wt: 514.4 g/mol
InChI Key: HDZCIBKLUCGOTJ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[1-(4-methyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with various substituents, including dichloro, triazole, and naphthalene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[1-(4-methyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Attachment of the Naphthalene Group: This step involves the reaction of the triazole intermediate with naphthylamine derivatives, often facilitated by coupling agents such as EDCI or DCC.

    Introduction of the Benzamide Core: The final step involves the acylation of the triazole-naphthalene intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[1-(4-methyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The dichloro groups can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2,4-dichloro-N-[1-(4-methyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[1-(4-methyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole and naphthalene groups may play a role in binding to these targets, while the dichloro and sulfanyl groups could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorobenzamide: A simpler analog with potential herbicidal activity.

    Naphthalene derivatives: Compounds with similar aromatic structures used in various chemical applications.

    Triazole derivatives: Known for their antifungal and antimicrobial properties.

Uniqueness

2,4-dichloro-N-[1-(4-methyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide is unique due to its combination of functional groups, which may confer distinct biological activities and chemical properties not found in simpler analogs.

Properties

IUPAC Name

2,4-dichloro-N-[1-[4-methyl-5-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2N5O2S/c1-14(27-23(33)19-10-8-17(25)12-20(19)26)22-29-30-24(31(22)2)34-13-21(32)28-18-9-7-15-5-3-4-6-16(15)11-18/h3-12,14H,13H2,1-2H3,(H,27,33)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZCIBKLUCGOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(N1C)SCC(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501108436
Record name 2,4-Dichloro-N-[1-[4-methyl-5-[[2-(2-naphthalenylamino)-2-oxoethyl]thio]-4H-1,2,4-triazol-3-yl]ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501108436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694456-66-1
Record name 2,4-Dichloro-N-[1-[4-methyl-5-[[2-(2-naphthalenylamino)-2-oxoethyl]thio]-4H-1,2,4-triazol-3-yl]ethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=694456-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-N-[1-[4-methyl-5-[[2-(2-naphthalenylamino)-2-oxoethyl]thio]-4H-1,2,4-triazol-3-yl]ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501108436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-[1-(4-methyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-N-[1-(4-methyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide
Reactant of Route 3
Reactant of Route 3
2,4-dichloro-N-[1-(4-methyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide
Reactant of Route 4
Reactant of Route 4
2,4-dichloro-N-[1-(4-methyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide
Reactant of Route 5
Reactant of Route 5
2,4-dichloro-N-[1-(4-methyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide
Reactant of Route 6
Reactant of Route 6
2,4-dichloro-N-[1-(4-methyl-5-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide

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